Product packaging for 3-(Piperidin-4-yl)thiazolidine-2,4-dione(Cat. No.:)

3-(Piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B13265115
M. Wt: 200.26 g/mol
InChI Key: WVJJQXBMBAPDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-4-yl)thiazolidine-2,4-dione is a chemical compound of significant interest in medicinal chemistry research, combining a thiazolidine-2,4-dione (TZD) core with a piperidine moiety. This structure is a key scaffold in the development of novel therapeutic agents, particularly in the areas of metabolic disease and oncology. Researchers are investigating TZD derivatives like this one for their potential as peroxisome proliferator-activated receptor gamma (PPAR-γ) modulators. PPAR-γ is a critical nuclear receptor target for improving insulin sensitivity and glucose homeostasis, making it a primary target for Type 2 Diabetes research . Early-stage studies on various TZD derivatives have shown promising hypoglycemic effects in experimental models, highlighting the value of this chemical class in antidiabetic drug discovery . Concurrently, the structural features of this compound are relevant in anticancer research. Thiazolidine-2,4-dione derivatives have demonstrated potent antitumor potential across a range of cancer cell lines, with mechanisms that may include inducing apoptosis, arresting the cell cycle, and inhibiting key enzymes like VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which is pivotal for angiogenesis . Some TZD derivatives have shown significant anti-proliferative activities against cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) . The integration of the piperidine ring, a common pharmacophore in drug design, may further influence the compound's bioavailability and binding affinity to biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2S B13265115 3-(Piperidin-4-yl)thiazolidine-2,4-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

3-piperidin-4-yl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C8H12N2O2S/c11-7-5-13-8(12)10(7)6-1-3-9-4-2-6/h6,9H,1-5H2

InChI Key

WVJJQXBMBAPDMI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C(=O)CSC2=O

Origin of Product

United States

Synthetic Methodologies for 3 Piperidin 4 Yl Thiazolidine 2,4 Dione and Analogous Thiazolidine 2,4 Dione Derivatives

General Synthetic Routes to the Thiazolidine-2,4-dione Core

The foundational step in the synthesis of the target compound and its analogs is the formation of the thiazolidine-2,4-dione heterocyclic system. This is typically achieved through condensation reactions, with modern adaptations employing microwave assistance to improve efficiency.

Condensation Reactions of Thiourea (B124793) and Chloroacetic Acid

A well-established and widely used method for the synthesis of the thiazolidine-2,4-dione core involves the condensation reaction between thiourea and chloroacetic acid. researchgate.net This reaction is typically carried out in an aqueous medium. The process begins with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of chloroacetic acid, leading to an intermediate that subsequently cyclizes. Upon heating, this intermediate undergoes hydrolysis to yield the desired thiazolidine-2,4-dione ring. The reaction progress can be monitored, and upon completion, the product is often isolated by cooling the reaction mixture to induce precipitation, followed by filtration and recrystallization to afford the purified thiazolidine-2,4-dione. researchgate.netijpbs.com

Microwave-Assisted Synthesis Approaches

To enhance reaction rates and improve yields, microwave-assisted organic synthesis has been applied to the formation of the thiazolidine-2,4-dione core. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to a significant reduction in reaction times compared to conventional heating methods. The condensation of thiourea and chloroacetic acid under microwave irradiation has been shown to be an efficient method for producing the thiazolidine-2,4-dione nucleus. The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the use of hazardous solvents.

Strategies for Introducing the Piperidin-4-yl Moiety at the N-3 Position

Once the thiazolidine-2,4-dione core is synthesized, the next critical step is the introduction of the piperidin-4-yl group at the nitrogen atom in the 3-position of the ring. This is typically accomplished through N-alkylation or N-acylation reactions, often requiring the use of a protected piperidine (B6355638) intermediate to prevent side reactions.

N-Alkylation and N-Acylation Reactions

N-alkylation is a common strategy for attaching the piperidin-4-yl moiety. This generally involves the deprotonation of the N-H group of the thiazolidine-2,4-dione ring using a suitable base to form a nucleophilic anion. This anion then reacts with an appropriately substituted piperidine derivative, such as an N-protected 4-halopiperidine (e.g., tert-butyl 4-bromopiperidine-1-carboxylate). The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is advantageous as it prevents the piperidine nitrogen from interfering with the alkylation reaction and can be readily removed in a subsequent step. The reaction is typically carried out in an appropriate organic solvent. Following the successful alkylation, the Boc protecting group is removed under acidic conditions to yield the desired 3-(piperidin-4-yl)thiazolidine-2,4-dione.

N-acylation provides an alternative route. In this approach, the thiazolidine-2,4-dione is reacted with an activated piperidine-4-carboxylic acid derivative, such as piperidine-4-carbonyl chloride, again with the piperidine nitrogen being protected. This forms an amide linkage between the thiazolidine-2,4-dione nitrogen and the piperidine-4-carbonyl group. Subsequent reduction of the amide carbonyl group would be necessary to obtain the final product.

Coupling Reactions Involving Piperidine Intermediates

Coupling reactions offer another versatile approach for the N-3 functionalization of the thiazolidine-2,4-dione ring. For instance, the Mitsunobu reaction allows for the coupling of the thiazolidine-2,4-dione with an N-protected piperidin-4-ol. This reaction typically proceeds with inversion of configuration at the alcohol carbon and involves the use of a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate). As with N-alkylation, a subsequent deprotection step is required to remove the protecting group from the piperidine nitrogen.

Derivatization at the C-5 Position of the Thiazolidine-2,4-dione Ring

Further structural diversity can be introduced by modifying the C-5 position of the thiazolidine-2,4-dione ring. The methylene (B1212753) group at this position is acidic and can participate in various reactions, most notably the Knoevenagel condensation.

The Knoevenagel condensation involves the reaction of the active methylene group at the C-5 position of this compound with an aldehyde or a ketone in the presence of a basic catalyst, such as piperidine or pyrrolidine. juniperpublishers.commdpi.com This reaction leads to the formation of a new carbon-carbon double bond, yielding 5-ylidene derivatives. A wide variety of aldehydes and ketones can be employed in this reaction, allowing for the synthesis of a large library of analogous compounds with diverse substituents at the C-5 position. ijsrst.comniscpr.res.innih.gov The reaction conditions can be optimized by varying the catalyst, solvent, and temperature to achieve the desired products in good yields. ijpbs.com

Table 1: Summary of Synthetic Methodologies

Synthetic Step Methodology Key Reagents Purpose
Core Synthesis Condensation Reaction Thiourea, Chloroacetic Acid Formation of the thiazolidine-2,4-dione ring.
Core Synthesis Microwave-Assisted Synthesis Thiourea, Chloroacetic Acid To accelerate the formation of the thiazolidine-2,4-dione ring.
N-3 Substitution N-Alkylation Thiazolidine-2,4-dione, N-Boc-4-halopiperidine, Base Introduction of the protected piperidin-4-yl moiety.
N-3 Substitution N-Acylation Thiazolidine-2,4-dione, N-Boc-piperidine-4-carbonyl chloride Formation of an amide linkage for subsequent modification.
N-3 Substitution Mitsunobu Reaction Thiazolidine-2,4-dione, N-Boc-piperidin-4-ol, PPh3, DEAD Coupling of the piperidine moiety to the N-3 position.
C-5 Derivatization Knoevenagel Condensation This compound, Aldehyde/Ketone, Base Introduction of various substituents at the C-5 position.

Knoevenagel Condensation for Arylidene and Benzylidene Derivatives

A primary and extensively utilized method for functionalizing the C-5 position of the thiazolidine-2,4-dione ring is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound—in this case, the C-5 methylene group of the TZD ring—with an aldehyde or ketone. nih.govresearchgate.netmdpi.com For the synthesis of arylidene and benzylidene derivatives, various aromatic aldehydes are reacted with thiazolidine-2,4-dione, typically under basic catalysis, to yield 5-arylidene or 5-benzylidene-thiazolidine-2,4-diones. nih.gov This reaction creates an exocyclic double bond at the C-5 position, which is a key structural feature in many biologically active TZD derivatives.

The reaction is versatile and accommodates a wide range of substituted aromatic and heteroaromatic aldehydes. The resulting double bond is typically formed as the more thermodynamically stable Z-isomer. researchgate.net The general procedure involves refluxing a mixture of thiazolidine-2,4-dione, the respective aldehyde, and a catalyst in a suitable solvent like ethanol (B145695) or acetic acid. nih.govresearchgate.net

Table 1: Examples of Knoevenagel Condensation Reactions for Synthesis of 5-Benzylidene-thiazolidine-2,4-dione Derivatives
AldehydeCatalystSolventConditionsYield (%)Reference
BenzaldehydePiperidineEthanolReflux, 8-9 hData Not Specified nih.gov
4-HydroxybenzaldehydePiperidineEthanolRefluxGood nih.gov
4-(Dimethylamino)benzaldehydePiperidineMethanolReflux, 8-10 h66 nih.gov
Various Aromatic AldehydesBaker's YeastEthanolStir, Room Temp, 40 h40-70 researchgate.net
4-ChlorobenzaldehydeTannic AcidEthanolReflux, 4 h92 researchgate.net

Stereoselective Synthesis of C-5 Substituted Thiazolidine-2,4-diones

While Knoevenagel condensation is highly effective for producing 5-ylidene derivatives with E/Z isomerism, the stereoselective synthesis of C-5 substituted analogs featuring a chiral carbon center presents a greater synthetic challenge. Creating a chiral center at the C-5 position requires moving beyond condensation reactions to asymmetric methodologies.

One potential route is the asymmetric conjugate addition (Michael addition) of nucleophiles to the 5-ylidene-thiazolidine-2,4-dione scaffold. The electron-withdrawing nature of the dione (B5365651) system activates the exocyclic double bond for nucleophilic attack. The use of chiral catalysts, such as organocatalysts or chiral metal complexes, can, in principle, direct the approach of the nucleophile to one face of the molecule, thereby inducing stereoselectivity and forming one enantiomer in excess.

Another approach involves the catalytic hydrogenation of the C-5 exocyclic double bond. While standard hydrogenation methods using catalysts like palladium on carbon would result in a racemic mixture, the use of chiral phosphine ligands in conjunction with transition metals (e.g., Rhodium or Ruthenium) could facilitate asymmetric hydrogenation, leading to the desired stereoisomer. These advanced methods are crucial for synthesizing enantiomerically pure compounds, which is often a requirement for potent and selective pharmacological agents.

Catalysis and Solvent Optimization in Synthetic Pathways

The efficiency, yield, and environmental impact of thiazolidine-2,4-dione synthesis are heavily influenced by the choice of catalyst and solvent. A wide variety of catalysts have been explored for the Knoevenagel condensation step. Basic catalysts are most common, with piperidine being a traditional and effective choice, often used in solvents like ethanol, methanol, or toluene. nih.govresearchgate.netmdpi.com Other organic bases such as triethylamine (B128534) have also been successfully employed, particularly in N-alkylation reactions. arkat-usa.org

Researchers have also investigated the use of milder and more environmentally friendly catalysts. For instance, L-proline has been used as an organocatalyst, often in green solvents like water or glycerol-based deep eutectic solvents. mdpi.com Baker's yeast has been demonstrated as a biocatalyst for the condensation, operating under mild, room-temperature conditions in ethanol. researchgate.net Solid acid catalysts and inorganic salts like potassium thiocyanate (B1210189) have also been reported to catalyze related reactions efficiently. researchgate.net

Solvent selection is equally critical. While traditional organic solvents like ethanol, methanol, and dimethylformamide (DMF) are effective, there is a significant push towards greener alternatives. arkat-usa.org Water has been used as a solvent for Knoevenagel condensations, offering obvious environmental and cost benefits. researchgate.net More recently, deep eutectic solvents (DESs) have emerged as promising green media. A study on the synthesis of TZD derivatives found that a DES composed of choline (B1196258) chloride and N-methylurea could act as both the solvent and the catalyst, leading to high yields and allowing for recyclability. frontiersin.org Microwave-assisted synthesis, often performed under solvent-free conditions, represents another optimization strategy that can dramatically reduce reaction times and improve yields. researchgate.net

Table 2: Comparison of Catalysts and Solvents in TZD Derivative Synthesis
CatalystSolventReaction TypeAdvantagesReference
PiperidineEthanol / MethanolKnoevenagel CondensationEffective, well-established nih.govmdpi.comnih.gov
TriethylamineTriethylamine (as solvent)N-AlkylationFast, high yield, one-step arkat-usa.org
Baker's YeastEthanolKnoevenagel CondensationBiocatalyst, mild conditions researchgate.net
L-ProlineGlycerol (DES)Knoevenagel CondensationGreen solvent, organocatalyst mdpi.com
Choline Chloride:N-methylureaSelf (DES)Knoevenagel CondensationActs as solvent and catalyst, recyclable frontiersin.org
None (Microwave)Solvent-freeKnoevenagel CondensationRapid, high efficiency researchgate.net

Green Chemistry Approaches in Thiazolidine-2,4-dione Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes for thiazolidine-2,4-dione and its derivatives. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Key green strategies include:

Use of Green Solvents: As mentioned, water and deep eutectic solvents (DESs) are increasingly replacing volatile organic compounds (VOCs). researchgate.netfrontiersin.org DESs are particularly noteworthy for being non-flammable, biodegradable, and often recyclable. frontiersin.org

Biocatalysis: The use of whole-cell catalysts like baker's yeast provides a biodegradable and non-toxic alternative to traditional chemical catalysts, allowing reactions to proceed under mild, ambient conditions. researchgate.net

Organocatalysis: Amino acids such as L-proline serve as efficient, metal-free organocatalysts that are biodegradable and derived from renewable resources. mdpi.com

Energy-Efficient Methods: Microwave irradiation has been established as a green technology for this synthesis. It allows for rapid, solvent-free reactions, significantly reducing energy consumption and reaction times compared to conventional reflux heating. researchgate.net

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel (one-pot synthesis) reduces the need for intermediate purification steps, thereby minimizing solvent use and waste generation. Several one-pot methods for synthesizing TZD derivatives have been reported. researchgate.net

These green methodologies not only reduce the environmental footprint of TZD synthesis but also often provide benefits in terms of operational simplicity, cost-effectiveness, and improved reaction yields and purity.

Structure Activity Relationship Sar Investigations of 3 Piperidin 4 Yl Thiazolidine 2,4 Dione and Its Derivatives

Impact of Substitution on the Piperidine (B6355638) Moiety (at N-3) on Biological Activity

The nitrogen atom at the 3-position of the piperidine ring is a critical site for modification, significantly influencing the pharmacological profile of 3-(piperidin-4-yl)thiazolidine-2,4-dione derivatives. Strategic substitutions at this position have been shown to modulate potency, selectivity, and pharmacokinetic properties. researchgate.net Research has demonstrated that the introduction of various substituents, ranging from simple alkyl groups to more complex aromatic and heterocyclic moieties, can lead to a wide spectrum of biological activities.

Influence of Substitutions at the C-5 Position of the Thiazolidine-2,4-dione Ring on Potency and Selectivity

The C-5 position of the thiazolidine-2,4-dione ring is another pivotal point for structural modification, and substitutions at this site have a profound effect on the biological activity of the resulting compounds. researchgate.netresearchgate.netnih.govniscpr.res.inresearchgate.net A common and effective modification is the introduction of a benzylidene or substituted benzylidene group, often via a Knoevenagel condensation reaction. nih.govnih.gov This creates a 5-ene-thiazolidine-2,4-dione derivative, and the nature of the substituent on the aromatic ring of the benzylidene moiety plays a crucial role in determining potency and selectivity. researchgate.net

The electronic and steric properties of the substituents on the benzylidene ring are critical. For example, the presence of electron-donating or electron-withdrawing groups can significantly alter the molecule's interaction with its biological target. Studies have shown that the introduction of various substituents on the aryl ring at the C-5 position can lead to a range of biological activities, including antimicrobial and antitubercular effects. niscpr.res.in

Below is a table summarizing the impact of various substitutions at the C-5 position on the biological activity of thiazolidine-2,4-dione derivatives.

Substituent at C-5 Observed Biological Activity Key Findings
5-(4-((substituted aryl/alkyl)methyl)benzylidene)AntioxidantAll synthesized compounds were more active than the reference drug, ascorbic acid. nih.gov
5-(Halogenbenzylidene)AntileishmanialCompound 96f showed the highest affinity to LmPTR1. mdpi.com
5-Aryl with 4-phenoxyphenyl side chainsPPARγ agonistCompound 28 exhibited comparable levels of glucose correction to rosiglitazone (B1679542) in a db/db mouse model. researchgate.net
5-arylideneAntimicrobial, AntitubercularCompounds C1 and C4 were active against different antimicrobial species, while C7 and C10 were more progressive against antitubercular species. niscpr.res.in

Role of Specific Functional Groups and Their Electronic/Steric Properties in Modulating Activity

The biological activity of this compound derivatives is intricately linked to the electronic and steric properties of their constituent functional groups. researchgate.netniscpr.res.inresearchgate.net The thiazolidine-2,4-dione ring itself possesses both hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygens) capabilities, which are crucial for target interaction. researchgate.net

The electronic nature of substituents has a significant impact. For instance, the presence of electron-withdrawing groups on the benzylidene moiety at the C-5 position has been found to be essential for certain biological activities. e3s-conferences.org This suggests that the electrophilicity of the exocyclic double bond in 5-ene derivatives can be a key determinant of their mechanism of action, potentially involving Michael addition with nucleophilic residues in the target protein.

Steric factors also play a vital role. The size and shape of the substituents can influence how the molecule fits into the binding pocket of a target protein. For example, in a series of 5-aryl thiazolidine-2,4-diones, the incorporation of a 4-phenoxyphenyl side chain was found to be favorable for PPARγ agonist activity. researchgate.net This highlights the importance of optimizing the steric bulk and conformation of the molecule to achieve the desired biological effect.

Contributions of Hybrid Scaffolds and Multi-Component Linkers to SAR

A promising strategy in the development of novel therapeutics based on the this compound scaffold is the creation of hybrid molecules. This approach involves covalently linking the core structure to other pharmacologically active moieties, often through multi-component linkers, to generate compounds with enhanced or novel biological activities. e3s-conferences.orgnih.gov

The rationale behind this strategy is to combine the favorable properties of two or more pharmacophores into a single molecule, potentially leading to synergistic effects or the ability to interact with multiple biological targets. For instance, hybrid molecules incorporating the thiazolidine-2,4-dione ring with scaffolds such as quinoline, oxindole, and pyrazole (B372694) have been synthesized and evaluated for their anticancer properties. nih.govmdpi.com

The following table provides examples of hybrid scaffolds incorporating the thiazolidine-2,4-dione moiety and their targeted biological activities.

Hybrid Scaffold Linker Type Targeted Biological Activity
Thiazolidine-2,4-dione and 2-oxo-1,2-dihydroquinoline/2-oxoindolineAmideVEGFR-2 inhibition (anticancer) nih.gov
Thiazolidine-2,4-dione and PyrazoleYlideneAnticancer mdpi.com
Thiazolidine-2,4-dione and Pyrazole-PurineNot specifiedAnticancer mdpi.com
Thiazolidine-2,4-dione and Thiosemicarbazone/PyridinecarbohydrazoneNot specifiedAntimycobacterial nih.gov

Conformational Analysis and Bioactive Conformations in Relation to Target Binding

Understanding the three-dimensional structure and conformational preferences of this compound derivatives is essential for elucidating their mechanism of action at the molecular level. Conformational analysis, often performed using techniques such as NMR spectroscopy and computational methods like Density Functional Theory (DFT), can provide valuable insights into the bioactive conformation of a molecule – the specific spatial arrangement it adopts when binding to its biological target. nih.govresearchgate.net

The insights gained from conformational analysis are invaluable for structure-based drug design. By understanding the preferred three-dimensional structure of a ligand when it binds to its target, medicinal chemists can design new derivatives with improved binding affinity and selectivity.

Computational Chemistry and Molecular Modeling Investigations for 3 Piperidin 4 Yl Thiazolidine 2,4 Dione Ligands

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a protein's active site.

Molecular docking studies have been extensively performed to investigate the binding modes of thiazolidine-2,4-dione derivatives with a variety of biological targets implicated in different diseases.

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): Thiazolidine-2,4-diones are well-known agonists of PPAR-γ, a key regulator of glucose and lipid metabolism. nih.gov Docking studies have shown that these compounds fit into the ligand-binding pocket of PPAR-γ, forming crucial interactions with key amino acid residues. nih.govsciforum.net The thiazolidine-2,4-dione head group is essential for this interaction. semanticscholar.org

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Docking studies have identified thiazolidine-2,4-dione derivatives as potential inhibitors of VEGFR-2. plos.orgnih.gov These compounds are predicted to bind to the ATP-binding site of the VEGFR-2 kinase domain, a common target for cancer therapeutics. nih.gov The thiazolidine-2,4-dione moiety often acts as a spacer, positioning other parts of the molecule to interact with key regions of the active site. nih.gov

Lanosterol 14α-demethylase (CYP51): This enzyme is a key component of the fungal cell membrane biosynthesis pathway, making it an attractive target for antifungal agents. Molecular docking studies have explored the potential of thiazolidine-2,4-dione derivatives to inhibit fungal CYP51, revealing key interactions within the enzyme's active site. researchgate.net

Epidermal Growth Factor Receptor (EGFR): EGFR is another important target in cancer therapy. Docking studies have been used to investigate the binding of thiazolidine-2,4-dione derivatives to the EGFR kinase domain, suggesting a potential dual inhibitory role against both VEGFR-2 and EGFR. researchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. researchgate.netnih.gov Molecular docking has been employed to understand how thiazolidine-2,4-dione derivatives bind to and inhibit PTP1B. researchgate.netresearchgate.netdocumentsdelivered.com

Pteridine Reductase 1 (PTR1): This enzyme is essential for the survival of Leishmania parasites. Thiazolidine-2,4-dione derivatives have been investigated as potential inhibitors of PTR1, with docking studies helping to elucidate their binding modes.

TB Protein (Decaprenyl-phosphoryl-ribose 2′-epimerase): In the search for new anti-tuberculosis agents, molecular docking has been used to predict the binding of thiazolidine-2,4-dione derivatives to essential mycobacterial enzymes like decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1). uobasrah.edu.iq

Biological TargetKey Findings from Docking StudiesPotential Therapeutic Area
PPAR-γDerivatives bind to the ligand-binding pocket, with the thiazolidine-2,4-dione head group being crucial for interaction. nih.govsciforum.netsemanticscholar.orgType 2 Diabetes
VEGFR-2Compounds bind to the ATP-binding site of the kinase domain, with the thiazolidine-2,4-dione moiety acting as a spacer. plos.orgnih.govCancer
CYP51Potential for inhibition of the fungal enzyme, with key interactions identified in the active site. researchgate.netAntifungal
EGFRPotential for dual inhibition of VEGFR-2 and EGFR. researchgate.netCancer
PTP1BDerivatives show potential as inhibitors, with docking studies elucidating binding modes. researchgate.netresearchgate.netdocumentsdelivered.comType 2 Diabetes, Obesity
Pteridine Reductase 1Investigated as potential inhibitors for anti-leishmanial activity.Leishmaniasis
TB Protein (DprE1)Predicted to bind to essential mycobacterial enzymes. uobasrah.edu.iqTuberculosis

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions. For thiazolidine-2,4-dione derivatives, the following interactions are frequently observed in docking studies:

Hydrogen Bonding: The oxygen and nitrogen atoms in the thiazolidine-2,4-dione ring are capable of forming hydrogen bonds with amino acid residues in the active site of target proteins. nih.govnih.gov These interactions are often critical for anchoring the ligand in the correct orientation.

π-π Stacking: Aromatic rings present in some derivatives can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Interaction TypeDescriptionKey Moieties Involved
Hydrogen BondingCrucial for anchoring the ligand in the active site. nih.govnih.govOxygen and nitrogen atoms of the thiazolidine-2,4-dione ring.
Hydrophobic InteractionsContribute to the overall binding affinity. nih.govnih.govPiperidine (B6355638) ring and other nonpolar groups.
π-π StackingOccurs with aromatic residues in the binding pocket.Aromatic rings within the ligand structure.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.

MD simulations have been used to evaluate the stability of complexes formed between thiazolidine-2,4-dione derivatives and their target proteins. nih.govrsc.org By analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, researchers can determine if the ligand remains stably bound in the active site. nih.gov Stable RMSD values over the course of the simulation suggest a stable binding mode. nih.gov

MD simulations can also reveal conformational changes that occur in both the ligand and the protein upon binding. These simulations can show how the protein adapts to accommodate the ligand and how the ligand may adopt a specific conformation to fit optimally within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For thiazolidine-2,4-dione derivatives, QSAR models have been developed to predict their inhibitory activity against various targets. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to correlate with their biological activity. A robust QSAR model can be a valuable tool for predicting the activity of newly designed compounds and for understanding the structural features that are important for activity. nih.govnih.govresearchgate.net

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For thiazolidine-2,4-dione derivatives, numerous QSAR studies have been conducted to predict their efficacy against various targets, including enzymes and nuclear receptors. researchgate.net

These predictive models are typically developed using a dataset of known active and inactive compounds. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Relating to the 3D structure of the molecule.

Electronic: Pertaining to the distribution of electrons.

Physicochemical: Such as lipophilicity (LogP) and molar refractivity.

Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then employed to generate an equation that links a selection of these descriptors to the observed biological activity. rsc.org For instance, a hypothetical QSAR model for a series of 3-(Piperidin-4-yl)thiazolidine-2,4-dione analogs might take the form:

Biological Activity = c1(Descriptor A) + c2(Descriptor B) - c3(Descriptor C) + ... + Constant

Such models, once validated, can be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and in vitro testing.

Identification of Physicochemical Descriptors Influencing Potency

A key outcome of QSAR studies is the identification of the specific physicochemical properties that are critical for a ligand's potency. For the broader class of thiazolidine-2,4-dione derivatives, research has highlighted the importance of several descriptors. innovareacademics.in

Table 1: Key Physicochemical Descriptors in Thiazolidine-2,4-dione Derivatives

Descriptor CategorySpecific DescriptorInfluence on Potency
Lipophilicity LogPOften, an optimal range of lipophilicity is required for effective target engagement and cell permeability.
Electronic Dipole Moment, Atomic ChargesThe distribution of charge affects hydrogen bonding and electrostatic interactions with the target protein.
Steric Molar Refractivity, Molecular VolumeThe size and shape of the molecule are crucial for fitting into the binding pocket of the target.
Topological Connectivity IndicesThese can relate to the overall flexibility and conformation of the ligand.

For this compound, the basic nitrogen of the piperidine ring introduces a key feature. Its protonation state at physiological pH and its ability to act as a hydrogen bond acceptor or donor can be critical for target interaction. Computational models would therefore need to account for descriptors related to charge, pKa, and hydrogen bonding capacity to accurately predict potency.

In Silico ADMET Prediction for Drug-Likeness Assessment

Before significant resources are invested in synthesizing a compound, it is crucial to assess its potential for drug-likeness. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools play a vital role in this early-stage evaluation. While excluding detailed toxicity profiles, these computational models can forecast key pharmacokinetic properties.

A number of online platforms and software packages are available to perform these predictions. ymerdigital.com For a molecule like this compound, these tools would assess parameters such as those listed in the table below.

Table 2: Predicted ADME Properties for a Hypothetical Thiazolidinedione Derivative

ADME ParameterPredicted Value/ClassificationImplication for Drug-Likeness
Human Intestinal Absorption HighGood potential for oral bioavailability.
Caco-2 Permeability Moderate to HighIndicates the ability to cross the intestinal epithelial barrier.
Blood-Brain Barrier (BBB) Penetration Low/Non-penetrantDesirable for peripherally acting drugs to avoid central nervous system side effects.
P-glycoprotein (P-gp) Substrate NoReduced likelihood of active efflux from cells, which can lead to drug resistance.
Cytochrome P450 (CYP) Inhibition Inhibitor of CYP2D6Potential for drug-drug interactions.

These predictions are based on established rules, such as Lipinski's Rule of Five, and models built from large datasets of experimental data. nih.gov Early identification of potential liabilities, such as poor absorption or significant enzyme inhibition, allows for structural modifications to be made to the this compound scaffold to improve its drug-like properties.

Virtual Screening and De Novo Drug Design Based on Thiazolidine-2,4-dione Scaffold

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. benthamscience.com This can be done through ligand-based or structure-based approaches.

Ligand-Based Virtual Screening: This method uses a known active molecule, such as a potent thiazolidine-2,4-dione derivative, as a template to search for other compounds with similar properties (e.g., shape, pharmacophore features).

Structure-Based Virtual Screening (Docking): When the 3D structure of the target protein is known, molecular docking can be used to predict the binding orientation and affinity of a library of compounds within the target's active site. mdpi.com This allows for the ranking of compounds based on their predicted binding energy.

De novo drug design, on the other hand, involves the computational construction of novel molecules that are predicted to have high affinity and selectivity for a target. This can be achieved by "growing" a molecule within the binding site of a protein, piece by piece, or by combining pre-defined molecular fragments. The thiazolidine-2,4-dione core, coupled with the piperidinyl moiety, can serve as a starting fragment or scaffold in such design processes, with computational algorithms suggesting modifications to optimize interactions with the target. nih.govtandfonline.com

Through these computational strategies, the vast chemical space around the this compound scaffold can be efficiently explored to design new ligands with potentially improved therapeutic profiles.

Future Research Directions and Translational Perspectives for 3 Piperidin 4 Yl Thiazolidine 2,4 Dione

Exploration of Novel Hybrid Structures and Bioisosteric Replacements to Optimize Pharmacological Profiles

A promising strategy in modern drug discovery is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially synergistic or multi-target activity. For derivatives of 3-(Piperidin-4-yl)thiazolidine-2,4-dione, this approach is being actively explored to enhance their pharmacological profiles against various diseases.

Researchers have successfully created hybrid structures by combining the thiazolidine-2,4-dione (TZD) core with other biologically active moieties. For example, hybrids incorporating 2-oxo-1,2-dihydroquinoline and 2-oxoindoline have been synthesized and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. researchgate.net Similarly, linking the TZD scaffold with acridine (B1665455) has produced hybrid compounds with significant antitumor effects. benthamopen.com In the realm of infectious diseases, hybrids of TZD with thiosemicarbazone or pyridinecarbohydrazone have demonstrated promising antimycobacterial activity. wikipedia.orgnih.gov For neurological disorders, merging the TZD moiety with phenylpiperazine has led to potent inhibitors of monoamine oxidase (MAO), a target in the treatment of depression and Parkinson's disease. mdpi.com

Bioisosteric replacement is another critical tool for optimizing lead compounds. This technique involves substituting a specific atom or group within the molecule with another that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic parameters. For instance, the sulfur atom in the thiazolidine (B150603) ring could be replaced with other atoms, or functional groups on the piperidine (B6355638) ring could be altered to fine-tune the molecule's interaction with its biological target and improve properties like lipid solubility and tissue permeability. wiley-vch.de

These strategies allow for the systematic modification of the parent scaffold to achieve a more desirable therapeutic profile, such as enhanced target affinity, reduced off-target effects, and improved metabolic stability.

Development of Multi-Target Directed Ligands for Complex Disease Pathways

Complex multifactorial diseases, such as cancer, neurodegenerative disorders, and metabolic syndrome, often involve the dysregulation of multiple biological pathways. nih.gov Consequently, drugs that can simultaneously modulate several key targets—known as multi-target directed ligands (MTDLs)—are gaining significant interest as a more effective therapeutic approach compared to single-target agents. nih.gov The thiazolidine-2,4-dione scaffold is particularly well-suited for the development of MTDLs due to its structural versatility. nih.gov

Research has shown that TZD derivatives can be engineered to act on multiple targets. For example, certain TZD analogs have been reported to function as dual inhibitors of Bcl-2 and Mcl-1, two important anti-apoptotic proteins that are often overexpressed in cancer cells. mdpi.com Others have been identified as potential dual inhibitors of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase kinase (MEK), two critical signaling pathways in cancer progression. nih.gov

In the context of neurological diseases, TZD hybrids have been developed to inhibit both isoforms of monoamine oxidase (MAO-A and MAO-B), which could offer a broader therapeutic window for treating depression and other mood disorders. mdpi.com By rationally designing modifications to the this compound structure, researchers aim to create single molecules that can intervene at multiple points in a disease network, potentially leading to enhanced efficacy and a lower likelihood of developing drug resistance.

Advanced In Vitro Mechanistic Studies to Elucidate Detailed Biological Pathways

Understanding the precise molecular mechanisms by which this compound derivatives exert their effects is crucial for their rational development. Advanced in vitro studies are essential for elucidating these biological pathways and confirming target engagement.

A variety of sophisticated in vitro assays are employed to characterize the activity of these compounds. For anticancer derivatives, studies often include:

Enzyme Inhibition Assays: To quantify the inhibitory potency against specific targets like VEGFR-2. researchgate.netnih.govresearchgate.net

Cell Proliferation Assays: To measure the cytotoxic effects on various cancer cell lines, such as HT-29 (colon), A-549 (lung), and MCF-7 (breast). nih.govresearchgate.net

Apoptosis and Cell Cycle Analysis: Techniques like flow cytometry are used to determine if the compounds induce programmed cell death (apoptosis) and to identify at which phase of the cell cycle they exert their effects. researchgate.net

Western Blotting: This method is used to measure the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Survivin) and other signaling pathways, confirming that the drug is hitting its intended target and modulating the downstream pathway. researchgate.netmdpi.com

For compounds targeting other diseases, specific assays are utilized. For instance, the neuroprotective potential of TZD derivatives is often evaluated using in vitro fluorometric assays to measure MAO-A and MAO-B inhibition, followed by kinetic studies to understand the nature of the enzyme inhibition (e.g., competitive, non-competitive, or mixed). mdpi.comresearchgate.net For antidiabetic applications, the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a key mechanistic endpoint. nih.gov These detailed mechanistic investigations provide invaluable insights that guide further structural optimization and clinical development.

Design of Prodrug Strategies to Enhance Bioavailability or Target Specificity

A significant challenge in drug development is ensuring that an active compound can reach its site of action in the body at a sufficient concentration. Poor physicochemical properties, such as low solubility or limited membrane permeability, can hinder a drug's oral bioavailability. nih.gov Prodrug strategies offer a powerful solution to overcome these limitations. nih.govresearchgate.net A prodrug is an inactive or less active form of a drug that is chemically modified to improve its pharmacokinetic properties and is converted into the active drug in the body through enzymatic or chemical processes. scilit.com

For the thiazolidine-2,4-dione scaffold, several prodrug approaches could be envisioned. The acidic proton on the nitrogen atom of the TZD ring or the carbonyl groups can be chemically modified to create esters or amides. nih.govnih.gov For example, creating amino acid ester prodrugs can significantly enhance the aqueous solubility and systemic absorption of the parent compound. researchgate.netnih.gov These ester linkages are designed to be stable in the gastrointestinal tract but are cleaved by esterase enzymes in the blood or target tissues, releasing the active TZD derivative. nih.gov

Furthermore, prodrugs can be designed for targeted delivery. scilit.com By attaching a targeting moiety that is recognized by specific transporters or enzymes overexpressed in diseased tissues (e.g., in tumors), the drug can be selectively delivered to its site of action. benthamopen.com This approach can increase therapeutic efficacy while minimizing exposure and potential toxicity to healthy tissues. The development of prodrugs for this compound derivatives represents a key translational step to improve their clinical viability.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines for Thiazolidine-2,4-dione Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more efficient. These computational tools are being increasingly applied to the discovery and optimization of thiazolidine-2,4-dione derivatives.

Key applications of AI and ML in this context include:

Molecular Docking and Dynamics Simulations: These in silico techniques predict how a TZD derivative will bind to its target protein (e.g., VEGFR-2, MAO, PPAR-γ). mdpi.comresearchgate.net By simulating the interactions at an atomic level, researchers can prioritize compounds with the highest predicted binding affinity and best fit, guiding synthetic efforts. researchgate.netnih.gov

ADMET Prediction: Before a compound is synthesized, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models. nih.gov This allows for the early identification of candidates with poor drug-like properties, such as low predicted oral bioavailability or potential for liver toxicity, saving significant time and resources. researchgate.net

Virtual Screening: AI algorithms can screen vast virtual libraries containing millions of chemical structures to identify novel TZD derivatives that are likely to be active against a specific biological target.

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data to learn the relationship between the chemical structure of TZD derivatives and their biological activity. These models can then predict the activity of new, unsynthesized compounds, accelerating the optimization of lead candidates.

By leveraging these computational approaches, researchers can more rationally design and prioritize novel this compound derivatives with enhanced therapeutic potential.

Q & A

Basic: What are the recommended synthetic routes for 3-(Piperidin-4-yl)thiazolidine-2,4-dione, and how can yield optimization be achieved?

Methodological Answer:
Synthesis typically involves coupling piperidine derivatives with thiazolidine-2,4-dione precursors. A common approach is to use a nucleophilic substitution reaction under basic conditions. For example, in analogous syntheses (e.g., piperidinyloxy-methylpyridine derivatives), reactions in dichloromethane with NaOH as a base achieved 99% purity after multiple washes and column chromatography . Key considerations:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
  • Temperature : Controlled room temperature (20–25°C) minimizes side reactions.
  • Purification : Sequential solvent extractions (e.g., ethyl acetate/water) and silica gel chromatography improve yield.
    Yield Optimization Table :
ParameterOptimal ConditionImpact on Yield
Reaction Time12–24 hoursMaximizes conversion
Base Concentration1.5–2.0 eq NaOHBalances reactivity vs. decomposition
Workup Efficiency≥3 solvent washesReduces impurities

Basic: How should researchers handle safety risks associated with this compound during synthesis?

Methodological Answer:
Refer to safety protocols for structurally similar piperidine-thiazolidine hybrids. Critical precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, flame-retardant lab coats, and respiratory protection (if handling powders) .
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) to prevent oxidation .
  • Emergency Response : For skin contact, immediately wash with 10% acetic acid (neutralizes basic byproducts) and follow H313/H315 hazard protocols .

Advanced: How can computational methods accelerate reaction design for derivatives of this compound?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental feedback loops. For example:

Reaction Path Search : Use software like Gaussian or ORCA to model transition states and identify low-energy pathways for piperidine-thiazolidine coupling .

Machine Learning (ML) : Train models on existing reaction datasets (e.g., PubChem ) to predict optimal solvents/catalysts.

Experimental Validation : Narrow computational predictions to 3–5 candidate conditions for bench testing, reducing trial-and-error efforts by 60–80% .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR, IR) for structural confirmation?

Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. Systematic steps:

Cross-Validation : Compare experimental NMR shifts (e.g., 1^1H, 13^{13}C) with NIST Chemistry WebBook entries for related thiazolidine-piperidine systems .

Solvent Screening : Acquire spectra in DMSO-d6 vs. CDCl3 to assess hydrogen bonding or aggregation effects.

Computational NMR : Use tools like ACD/Labs or ChemDraw to simulate spectra and assign ambiguous peaks .

Advanced: What factorial design strategies are effective for optimizing reaction parameters?

Methodological Answer:
Apply a 2k^k factorial design to evaluate interactions between variables (e.g., temperature, catalyst loading). Example framework:

FactorLow Level (-1)High Level (+1)
Temperature (°C)2040
Catalyst (mol%)515
Reaction Time (hr)618
Analysis : Use ANOVA to identify significant factors (p < 0.05). For instance, in piperidine-thiazolidine condensations, temperature-catalyst interactions often dominate yield variance .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time consistency (±0.1 min) indicates purity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]+^+) within 5 ppm error .
  • Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (e.g., C: 55.2%, N: 12.8%) .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:
Discrepancies may stem from assay conditions or compound stability. Mitigation strategies:

Standardize Assays : Use uniform cell lines (e.g., HEK293) and control for pH/temperature.

Stability Testing : Monitor compound degradation via LC-MS over 24–72 hours under assay conditions .

Meta-Analysis : Pool data from ≥3 independent studies and apply statistical weighting to resolve outliers .

Advanced: What are the best practices for designing a scalable synthesis protocol?

Methodological Answer:

  • Process Intensification : Use flow chemistry for piperidine-thiazolidine coupling, reducing batch variability .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent with comparable polarity .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) early (e.g., particle size, crystallinity) to guide scale-up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.